molecular formula C14H18O B14339211 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one CAS No. 94450-62-1

5-Methyl-1-(4-methylphenyl)hex-1-en-3-one

Cat. No.: B14339211
CAS No.: 94450-62-1
M. Wt: 202.29 g/mol
InChI Key: NYYCXQVSUPPYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one typically involves the aldol condensation reaction. This reaction is carried out between 4-methylacetophenone and 3-methylbutanal in the presence of a base such as sodium hydroxide. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(4-methylphenyl)hex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the enone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or 5-methylhexanoic acid.

    Reduction: Formation of 5-methyl-1-(4-methylphenyl)hexan-3-ol.

    Substitution: Formation of halogenated derivatives such as 4-bromo-5-methyl-1-(4-methylphenyl)hex-1-en-3-one.

Scientific Research Applications

5-Methyl-1-(4-methylphenyl)hex-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylacetophenone: A precursor in the synthesis of 5-Methyl-1-(4-methylphenyl)hex-1-en-3-one.

    5-Methyl-1-phenyl-1,4-hexadien-3-one: A structurally similar compound with different substitution patterns.

    1-(4-Methylphenyl)ethanone: Another related compound with a simpler structure.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an enone and an aromatic ring

Properties

CAS No.

94450-62-1

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

5-methyl-1-(4-methylphenyl)hex-1-en-3-one

InChI

InChI=1S/C14H18O/c1-11(2)10-14(15)9-8-13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3

InChI Key

NYYCXQVSUPPYIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.